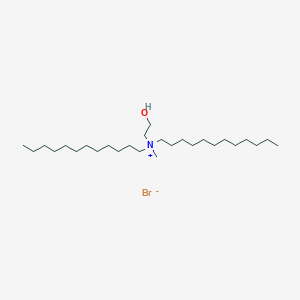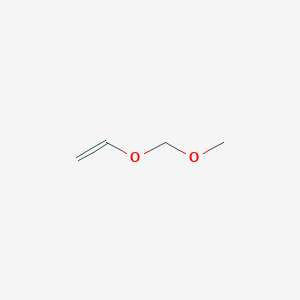
Palladium sodium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium sodium chloride, also known as sodium tetrachloropalladate, is a coordination compound with the formula Na2PdCl4. It is a palladium(II) complex and is commonly used in various chemical reactions and industrial applications due to its catalytic properties. The compound is typically found as a yellow crystalline solid and is soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium sodium chloride can be synthesized by reacting palladium(II) chloride with sodium chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving palladium(II) chloride in hydrochloric acid, followed by the addition of sodium chloride. The solution is then evaporated to obtain the crystalline product. This method ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Palladium sodium chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to palladium(IV) in the presence of strong oxidizing agents.
Reduction: Palladium(II) can be reduced to palladium(0) using reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligands in this compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrazine or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Various palladium(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Palladium sodium chloride has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of palladium sodium chloride primarily involves its ability to act as a catalyst in various chemical reactions. The palladium(II) center can undergo oxidative addition, transmetallation, and reductive elimination, which are key steps in many catalytic cycles . These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable catalyst in organic synthesis.
Comparación Con Compuestos Similares
Palladium(II) chloride (PdCl2): A common starting material for palladium-based catalysts.
Palladium(II) acetate (Pd(OAc)2): Used in similar catalytic applications but with different solubility and reactivity profiles.
Sodium tetrachloroplatinate (Na2PtCl4): A platinum analog with similar coordination chemistry but different catalytic properties.
Uniqueness: Palladium sodium chloride is unique due to its high solubility in water and its ability to form stable complexes with a variety of ligands. This makes it highly versatile and effective in catalytic applications compared to other palladium compounds .
Propiedades
Número CAS |
64176-82-5 |
|---|---|
Fórmula molecular |
ClHNaPd |
Peso molecular |
165.87 g/mol |
InChI |
InChI=1S/ClH.Na.Pd/h1H;; |
Clave InChI |
ALWUDBGJBKUAME-UHFFFAOYSA-N |
SMILES canónico |
[Na].Cl.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)




![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)


![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
